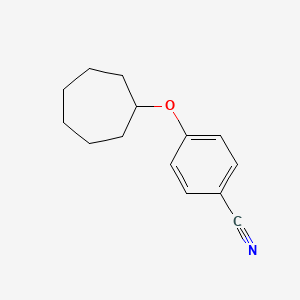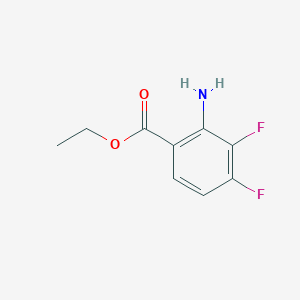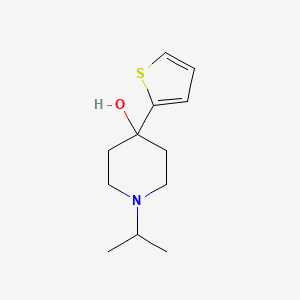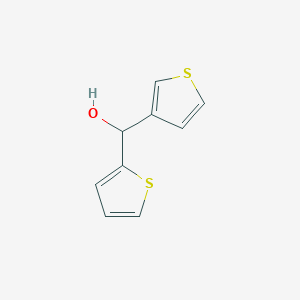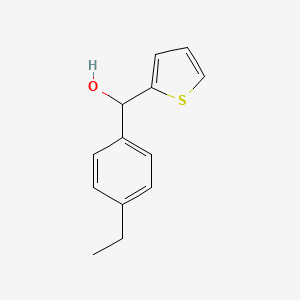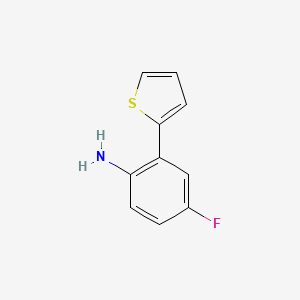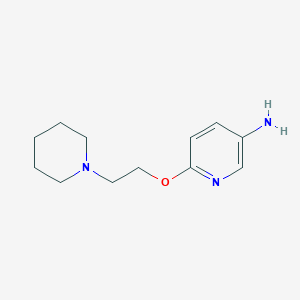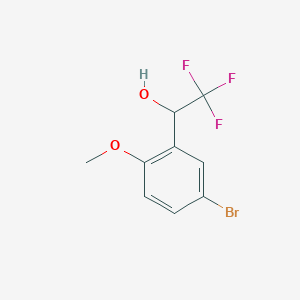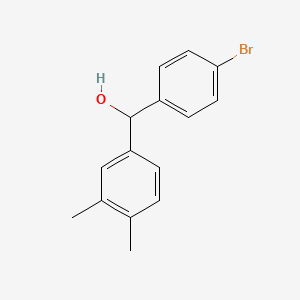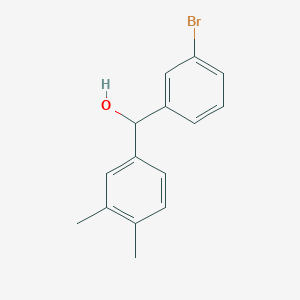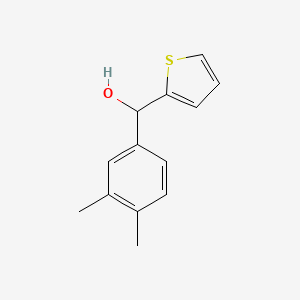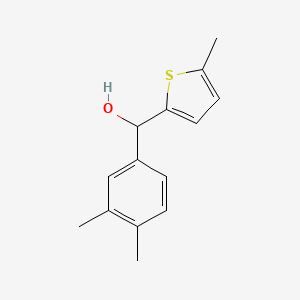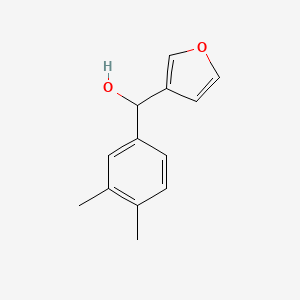
3,4-Dimethylphenyl-(3-furyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethylphenyl-(3-furyl)methanol: is an organic compound characterized by the presence of a phenyl group substituted with two methyl groups at the 3 and 4 positions, and a furan ring attached to a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylphenyl-(3-furyl)methanol typically involves the following steps:
Grignard Reaction: The initial step involves the preparation of a Grignard reagent from 3,4-dimethylbromobenzene and magnesium in anhydrous ether.
Addition to Furan-3-carboxaldehyde: The Grignard reagent is then reacted with furan-3-carboxaldehyde under controlled conditions to form the desired alcohol.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Automation: Integrating automated systems for precise control over reaction conditions and product quality.
化学反应分析
Types of Reactions
3,4-Dimethylphenyl-(3-furyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3,4-dimethylphenyl-(3-furyl)ketone.
Reduction: Formation of 3,4-dimethylphenyl-(3-furyl)methane.
Substitution: Formation of halogenated derivatives such as 3,4-dimethylphenyl-(3-furyl)bromomethanol.
科学研究应用
3,4-Dimethylphenyl-(3-furyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,4-Dimethylphenyl-(3-furyl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways related to oxidative stress, inflammation, or cellular signaling.
相似化合物的比较
Similar Compounds
3,4-Dimethylphenylmethanol: Lacks the furan ring, resulting in different chemical properties and reactivity.
3-Furylmethanol: Lacks the dimethylphenyl group, affecting its overall stability and applications.
3,4-Dimethylphenyl-(2-furyl)methanol: Similar structure but with the furan ring attached at a different position, leading to variations in reactivity and biological activity.
Uniqueness
3,4-Dimethylphenyl-(3-furyl)methanol is unique due to the specific positioning of the furan ring and the dimethyl groups on the phenyl ring, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
属性
IUPAC Name |
(3,4-dimethylphenyl)-(furan-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-9-3-4-11(7-10(9)2)13(14)12-5-6-15-8-12/h3-8,13-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOXOSLXLGWHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=COC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
amine](/img/structure/B7870998.png)
amine](/img/structure/B7871004.png)
